molecular formula C19H18FNO2S B2539764 N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034304-92-0

N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2539764
CAS No.: 2034304-92-0
M. Wt: 343.42
InChI Key: DDFSNWHMVQWXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that features a benzofuran moiety, a fluorophenyl group, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxyphenylacetic acid derivatives.

    Introduction of the Propan-2-yl Group: This step involves the alkylation of the benzofuran ring using appropriate alkyl halides under basic conditions.

    Attachment of the Thioacetamide Group: This is done by reacting the intermediate with 4-fluorothiophenol in the presence of a base to form the thioether linkage.

    Final Amidation: The final step involves the reaction of the thioether intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(benzofuran-2-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

    N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-chlorophenyl)thio)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

N-(1-(benzofuran-2-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2S/c1-13(10-16-11-14-4-2-3-5-18(14)23-16)21-19(22)12-24-17-8-6-15(20)7-9-17/h2-9,11,13H,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFSNWHMVQWXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.